c-Kit-IN-1 is classified as a kinase inhibitor, specifically targeting the c-Kit receptor. It is derived from a series of synthetic compounds designed to enhance selectivity and potency against mutant forms of c-Kit, such as those found in gastrointestinal stromal tumors. The development of this compound is part of a broader effort to create targeted therapies that minimize side effects compared to traditional chemotherapeutics.
The synthesis of c-Kit-IN-1 involves several key steps, typically starting from commercially available precursors. The synthetic route generally includes:
For example, one synthetic pathway may involve the coupling of a piperazine derivative with a substituted phenyl moiety, followed by additional modifications to introduce functional groups that enhance binding affinity to the c-Kit receptor.
The molecular structure of c-Kit-IN-1 features a complex arrangement that includes:
The compound's molecular formula can be represented as , where and correspond to specific counts of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
c-Kit-IN-1 undergoes specific chemical reactions when interacting with the c-Kit receptor:
These reactions help elucidate the compound's mechanism of action and its potential therapeutic efficacy.
The mechanism of action for c-Kit-IN-1 involves:
Data from in vitro studies demonstrate that treatment with c-Kit-IN-1 results in decreased phosphorylation levels of key signaling proteins associated with tumorigenesis.
c-Kit-IN-1 typically exhibits:
Key chemical properties include:
Relevant data indicates that modifications to the molecular structure can significantly affect these properties, influencing both bioavailability and pharmacokinetics.
c-Kit-IN-1 has several important applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: